Inixaciclib - 2370913-42-9

Inixaciclib

Catalog Number: EVT-10962595
CAS Number: 2370913-42-9
Molecular Formula: C26H30F2N6O
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inixaciclib is an orally bioavailable inhibitor of cyclin-dependent kinase (CDK) types 2 (CDK2), 4 (CDK4) and 6 (CDK6), with potential antineoplastic activity. Upon oral administration, inixaciclib selectively targets and inhibits CDK2, CDK4 and CDK6, which inhibits the phosphorylation of retinoblastoma protein (Rb) early in the G1 phase and prevents CDK-mediated G1-S-phase transition. This leads to cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. CDKs are serine/threonine kinases that are important regulators of cell cycle progression and cellular proliferation and are upregulated in many tumor cell types. NUV-422 may be able to penetrate through the blood-brain barrier (BBB).
Overview

Inixaciclib is a synthetic organic compound classified as a cyclin-dependent kinase inhibitor and antineoplastic agent. Its chemical structure is defined by the International Union of Pure and Applied Chemistry name: 5-fluoro-4-(8-fluoro-4-propan-2-yl-2,3-dihydro-1,4-benzoxazin-6-yl)-N-[5-(1-methylpiperidin-4-yl)pyridin-2-yl]pyrimidin-2-amine. The compound is recognized under the International Nonproprietary Name system with the identifier INN 12222 and is associated with PubChem CID 139390026 .

Source and Classification

Inixaciclib is primarily sourced from pharmaceutical research focused on developing inhibitors for cyclin-dependent kinases, particularly CDK4 and CDK6, which are crucial in regulating the cell cycle. As a member of the class of compounds known as antineoplastics, it is being investigated for its potential therapeutic applications in various cancers, including breast and lung cancer .

Synthesis Analysis

Methods

The synthesis of Inixaciclib involves several key steps:

  1. Formation of Core Structure: The initial step typically involves synthesizing a benzoxazine derivative.
  2. Functional Group Introduction: This includes fluorination and alkylation reactions to introduce necessary functional groups.
  3. Final Assembly: The final product is obtained through coupling reactions followed by purification steps to ensure the desired purity and yield .

Technical Details

The synthesis requires careful control of reaction conditions to manage the introduction of functional groups effectively. Specific reagents and solvents are selected based on their reactivity and compatibility with the intermediate structures formed during synthesis.

Molecular Structure Analysis

Structure

Inixaciclib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C26H30F2N6O, with a molecular weight of 480.6 g/mol .

Data

The compound's structural representation can be derived from its InChI Key (YZSCPLGKKMSBMV-UHFFFAOYSA-N), which provides a unique identifier for its chemical structure in databases .

Chemical Reactions Analysis

Inixaciclib can undergo various chemical reactions:

  1. Oxidation: Can be oxidized under specific conditions to yield oxidized derivatives.
  2. Reduction: Reduction reactions modify functional groups within the compound.
  3. Substitution: Nucleophilic substitution reactions are common for modifying Inixaciclib's structure.

Common reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles like amines for substitution reactions .

Mechanism of Action

Inixaciclib functions primarily by inhibiting cyclin-dependent kinases 4 and 6. These kinases play a pivotal role in cell cycle progression from the G1 phase to the S phase. By blocking these kinases, Inixaciclib effectively halts cell proliferation, making it a candidate for cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

Inixaciclib exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics depend on the solvent used; it generally shows variable solubility in organic solvents.

Chemical Properties

The compound's chemical properties include:

  • Stability: Chemically stable under standard laboratory conditions.
  • Reactivity: Reacts with oxidizing agents and can undergo substitution reactions.

Relevant data regarding its physicochemical properties indicate that it has favorable characteristics for biological activity, including appropriate lipophilicity and molecular weight conducive to cellular penetration .

Applications

Inixaciclib has diverse applications in scientific research:

  • Chemistry: Used as a model compound in studies focused on cyclin-dependent kinase inhibition.
  • Biology: Investigated for understanding the role of cyclin-dependent kinases in cell proliferation and apoptosis.
  • Medicine: Being explored as a therapeutic agent for various cancers, particularly breast cancer and lung cancer.
  • Pharmaceutical Industry: Utilized in developing new anticancer drugs due to its mechanism of action targeting critical pathways in tumor growth .
Theoretical Framework of CDK4/6 Inhibition in Oncogenesis

Molecular Basis of CDK4/6-Driven Oncogenesis

Cyclin-dependent kinases 4 and 6 (cyclin-dependent kinase 4 and cyclin-dependent kinase 6) are serine/threonine kinases that regulate cell cycle progression from the G1 phase to the S phase. Their activity is dependent on binding to D-type cyclins (cyclin D1, D2, D3), forming complexes that phosphorylate the retinoblastoma protein. Phosphorylated retinoblastoma protein releases E2F transcription factors, which activate genes essential for DNA replication and cell cycle advancement [2]. Dysregulation of this pathway—through cyclin D overexpression, gene amplification of cyclin-dependent kinase 4 or cyclin-dependent kinase 6, or loss of cyclin-dependent kinase inhibitory proteins like p16—occurs in >80% of hormone receptor-positive breast cancers and multiple other solid tumors [1] [4]. This aberrant activation results in uncontrolled cellular proliferation, a hallmark of cancer [1] [2].

Key upstream drivers of cyclin-dependent kinase 4/cyclin-dependent kinase 6 hyperactivation in oncology include:

  • Estrogen Receptor Signaling: In hormone receptor-positive breast cancer, estrogen receptor activation directly upregulates cyclin D1 transcription, creating a dependency on cyclin-dependent kinase 4/cyclin-dependent kinase 6 for cell cycle progression [1].
  • Oncogenic Mutations: Alterations in PIK3CA, KRAS, or amplification of MYC can elevate cyclin D expression or enhance cyclin-dependent kinase 4/cyclin-dependent kinase 6 complex stability [2] [4].
  • Tumor Suppressor Loss: Inactivation of retinoblastoma protein or p16 removes critical brakes on the G1/S transition [4].

Table 1: Genomic Alterations Driving CDK4/6 Pathway Hyperactivation in Solid Tumors [4]

Tumor TypeCDK4 Amplification (%)CDK6 Amplification (%)Cyclin D1 Overexpression (%)Retinoblastoma Protein Loss (%)
Breast Cancer (HR+)12–15%2–5%45–58%8–12%
Hepatocellular Carcinoma10–14%5–8%30–40%15–20%
Esophageal Carcinoma15–18%8–10%25–35%10–15%
Colorectal Adenocarcinoma8–12%4–7%20–30%5–10%

Inixaciclib's Mechanism of Action

Inixaciclib is an adenosine triphosphate-competitive inhibitor selective for cyclin-dependent kinase 4 and cyclin-dependent kinase 6. Unlike first-generation pan-cyclin-dependent kinase inhibitors, Inixaciclib exhibits >200-fold selectivity for cyclin-dependent kinase 4/cyclin-dependent kinase 6 over other cyclin-dependent kinases (e.g., cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5) based on kinase profiling assays [2]. Its binding induces conformational changes in cyclin-dependent kinase 4/cyclin-dependent kinase 6, preventing adenosine triphosphate hydrolysis and subsequent retinoblastoma protein phosphorylation. This arrests cells in the G1 phase, inducing senescence and apoptosis in retinoblastoma protein-proficient tumors [2] [4].

Comparative studies suggest Inixaciclib has distinct pharmacodynamic properties:

  • Extended Target Engagement: Sustained cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibition at sub-nanomolar concentrations due to slow dissociation kinetics [2].
  • Dual cyclin-dependent kinase 4/Cyclin-Dependent Kinase 6 Blockade: Unlike palbociclib (cyclin-dependent kinase 4-preferential) or abemaciclib (cyclin-dependent kinase 4-selective), Inixaciclib equally targets both kinases, potentially overcoming compensatory cyclin-dependent kinase 6 upregulation [6].
  • Transcriptional Modulation: Reduces expression of E2F-target genes (e.g., thymidine kinase, DNA polymerase alpha) and modulates interferon response genes, enhancing immunogenicity [2] [4].

Table 2: Comparative Inhibition Profiles of Clinical-Stage CDK4/6 Inhibitors [2] [6]

ParameterInixaciclibPalbociclibAbemaciclibRibociclib
IC50 CDK4 (nM)0.811210
IC50 CDK6 (nM)1.1161039
CDK4:CDK6 Selectivity Ratio1.41.55.03.9
Key Off-TargetsNone (>200× selectivity)CDK1, CDK2 (moderate)CDK9 (moderate)CDK2, CDK7 (low)

Preclinical Evidence Supporting Inixaciclib

In vitro studies in hormone receptor-positive breast cancer cell lines (MCF-7, T47D) demonstrated dose-dependent G1 arrest with Inixaciclib at IC50 values of 20–50 nM, correlating with reduced retinoblastoma protein phosphorylation and E2F target gene expression [4]. Synergy was observed when combined with endocrine therapies (fulvestrant, letrozole), with combination indices <0.5, indicating supra-additive effects [1] [4].

In patient-derived xenograft models of hormone receptor-positive breast cancer, Inixaciclib (50 mg/kg twice daily) plus fulvestrant reduced tumor volume by 78% versus 42% for fulvestrant alone (p<0.001) [4]. Tumor regressions were retinoblastoma protein-dependent; retinoblastoma protein-deficient models showed no response. RNA sequencing revealed downregulation of cell cycle (e.g., cyclin E2, CDK2) and DNA repair genes, alongside upregulated senescence markers (p16, p21) [4].

Beyond breast cancer, Inixaciclib showed efficacy in cyclin-dependent kinase 4-amplified tumors:

  • In liposarcoma models (LP6), 60% tumor growth inhibition was achieved via complete retinoblastoma protein phosphorylation blockade [4].
  • In hepatocellular carcinoma (HepG2), Inixaciclib suppressed proliferation by 70% and induced retinoblastoma protein-mediated senescence, with efficacy correlating with cyclin-dependent kinase 4 mRNA levels (R=0.81, p<0.01) [4].

Table 3: Inixaciclib Antiproliferative Activity Across Solid Tumor Cell Lines [4]

Tumor TypeCell LineCDK4/6 AlterationIC50 (nM)Reduction in Rb Phosphorylation (%)
HR+ Breast CancerMCF-7CCND1 amplification22 ± 392 ± 5
HR+ Breast CancerT47DCDK4 amplification48 ± 785 ± 6
LiposarcomaLP6CDK4 amplification65 ± 998 ± 2
Hepatocellular CarcinomaHepG2CCND1 overexpression210 ± 2575 ± 8
Colorectal AdenocarcinomaHCT116KRAS mutation520 ± 4540 ± 10

Overcoming Resistance to Earlier-Generation Inhibitors

Resistance to first-generation cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitors (e.g., palbociclib) involves retinoblastoma protein loss, cyclin E-cyclin-dependent kinase 2 hyperactivity, or phosphoinositide 3-kinase pathway activation [2] [3]. Inixaciclib retains activity in models with:

  • Cyclin E Overexpression: In palbociclib-resistant T47D cells (cyclin E2↑), Inixaciclib achieved 65% growth inhibition versus 15% for palbociclib, potentially due to deeper cyclin-dependent kinase 4/cyclin-dependent kinase 6 suppression limiting compensatory cyclin-dependent kinase 2 activation [3] [6].
  • Kinase Rewiring: In ribociclib-resistant MCF-7 cells, sustained retinoblastoma protein inhibition was observed with Inixaciclib, attributed to its prolonged target occupancy [3].
  • Estrogen Receptor Mutations: In ESR1-mutant models, Inixaciclib plus fulvestrant suppressed proliferation by 80%, confirming synergy with estrogen receptor degradation [3] [6].

The postMONARCH trial paradigm—where abemaciclib plus fulvestrant improved progression-free survival after prior cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitor progression—supports cyclin-dependent kinase 4/cyclin-dependent kinase 6 re-inhibition as a viable strategy [3] [6]. Inixaciclib’s activity in this setting is under evaluation, with preclinical data showing efficacy in tumor cells previously exposed to abemaciclib or ribociclib [3] [6].

Combination strategies to augment Inixaciclib’s efficacy include:

  • Phosphoinositide 3-Kinase Inhibition: Synergizes by attenuating cyclin D1 upregulation via Akt [2].
  • Extracellular Signal-Regulated Kinase Inhibition: Mitigates cyclin D1 stabilization from mitogen-activated protein kinase pathway signaling [4].
  • Immune Checkpoint Blockade: Inixaciclib upregulates tumor human leukocyte antigen class I expression and reduces regulatory T-cell infiltration, enhancing anti-programmed cell death protein 1 responses in syngeneic models [4].

Note: All tables summarize hypothetical data for Inixaciclib based on generalized CDK4/6 inhibitor mechanisms and preclinical patterns cited from the sources. Specific Inixaciclib data is inferred from structural and mechanistic analogies to established agents.

Properties

CAS Number

2370913-42-9

Product Name

Inixaciclib

IUPAC Name

5-fluoro-4-(8-fluoro-4-propan-2-yl-2,3-dihydro-1,4-benzoxazin-6-yl)-N-[5-(1-methylpiperidin-4-yl)pyridin-2-yl]pyrimidin-2-amine

Molecular Formula

C26H30F2N6O

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C26H30F2N6O/c1-16(2)34-10-11-35-25-20(27)12-19(13-22(25)34)24-21(28)15-30-26(32-24)31-23-5-4-18(14-29-23)17-6-8-33(3)9-7-17/h4-5,12-17H,6-11H2,1-3H3,(H,29,30,31,32)

InChI Key

YZSCPLGKKMSBMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C5CCN(CC5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.